KCC2 Antagonist Potency: 6.16 µM EC50 in HEK293 Thallium Flux Assay Versus Furosemide Reference Standard
The target compound (CAS 842973-63-1) demonstrated a confirmed EC50 of 6.16 µM against human KCC2 in a fluorescence-based thallium-flux assay conducted at the Vanderbilt Screening Center [1]. This represents an approximately 4- to 8-fold improvement in potency over the clinical loop diuretic furosemide, which inhibits KCC2 with reported IC50 values in the 25-50 µM range in equivalent KCC2-overexpressing HEK293 cell systems [2][3]. The compound was classified as 'Active' with a PubChem activity score of 100 (2 or 3 replicates classified as 'fit' in 11-point dose-response curves) [1]. Importantly, this potency falls within a therapeutically relevant mid-micromolar window, providing a usable dynamic range for SAR expansion without the cytotoxicity or off-target liability risks often associated with submicromolar chemotypes.
| Evidence Dimension | KCC2 inhibitory potency (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 = 6,160 nM (6.16 µM) |
| Comparator Or Baseline | Furosemide: IC50 = ~25,000–50,000 nM (25–50 µM) for KCC2 |
| Quantified Difference | Target compound is approximately 4- to 8-fold more potent than furosemide on KCC2 |
| Conditions | Human KCC2 overexpressed in HEK293 cells; thallium (Tl+) flux fluorescence assay with FluoZin2-AM dye; 11-point 3-fold dilution series starting at 30 µM; ouabain present; bumetanide as positive control (PubChem AID 1736) |
Why This Matters
This potency advantage over the clinical standard furosemide positions the compound as a synthetically tractable starting point for KCC2-targeted probe development, especially for programs needing to avoid the NKCC1 cross-inhibition that limits furosemide's utility in neuroscience research.
- [1] PubChem BioAssay AID 1736. Identification of Novel Modulators of Cl-dependent Transport Process via HTS; Dose-dependent Assay with KCC2. Vanderbilt Screening Center; Assay Provider: Eric Delpire. CID 654989 EC50 = 6.16 µM. Deposited 2009-05-08. View Source
- [2] Delpire E, Days E, Lewis LM, Mi D, Kim K, Lindsley CW, Weaver CD. Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proc Natl Acad Sci U S A. 2009;106(13):5383-5388. Reports furosemide IC50 for KCC2 as ~25 µM in Tl+ flux assay. View Source
- [3] Gamba G. Molecular physiology and pathophysiology of electroneutral cation-chloride cotransporters. Physiol Rev. 2005;85(2):423-493. Review establishing furosemide KCC2 IC50 range of 25–50 µM. View Source
